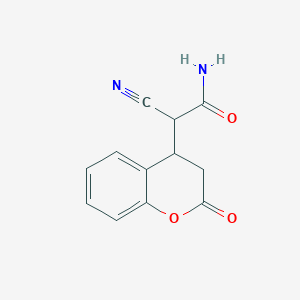

2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide

Description

2-Cyano-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide is a heterocyclic compound featuring a cyanoacetamide backbone fused to a 3,4-dihydro-2H-chromen-2-one (coumarin) moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry for antimicrobial, anticancer, and anticonvulsant applications. The dihydrochromene ring introduces partial saturation, influencing molecular planarity and hydrogen-bonding capabilities compared to fully aromatic coumarins .

Properties

IUPAC Name |

2-cyano-2-(2-oxo-3,4-dihydrochromen-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-6-9(12(14)16)8-5-11(15)17-10-4-2-1-3-7(8)10/h1-4,8-9H,5H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWTXNWHXSGCHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2OC1=O)C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284483 | |

| Record name | 2-cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-35-1 | |

| Record name | NSC37422 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide undergoes various chemical reactions, including:

Condensation Reactions: The active hydrogen on C-2 can participate in condensation reactions to form various heterocyclic compounds.

Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Phenacyl Bromide: Used in boiling ethanol with triethylamine as a catalyst to form pyrrole derivatives.

Triethylamine: Acts as a base catalyst in various reactions.

Major Products Formed

The major products formed from these reactions are often heterocyclic compounds, which have significant biological activities and potential therapeutic applications .

Scientific Research Applications

2-Cyano-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide has been extensively studied for its applications in:

Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active heterocyclic compounds.

Organic Synthesis: The compound is used in the formation of novel heterocyclic moieties, which are important in the development of new drugs and therapeutic agents.

Biochemistry: Its derivatives have shown diverse biological activities, attracting the attention of biochemists.

Mechanism of Action

The mechanism of action of 2-Cyano-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide involves its interaction with various molecular targets and pathways. The cyano and carbonyl groups play crucial roles in its reactivity, enabling it to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chromene/Coumarin Moieties

N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chlorophenoxy)acetamide

- Structure: Features a 4-phenyl-substituted chromene ring with chlorine atoms at positions 6 and 4-phenoxy.

- Key Differences :

- Substituents : Chlorine and phenyl groups enhance electron-withdrawing effects, altering reactivity and bioavailability.

- Biological Activity : Exhibits biphasic anticancer (IC₅₀ = 2.1–4.8 µM) and anticonvulsant (ED₅₀ = 14.3 mg/kg) activities, attributed to halogen substituents enhancing target binding .

- Synthesis: Prepared via cyclocondensation of substituted salicylaldehydes and cyanoacetamide derivatives .

N-[4-(Aminosulfonyl)phenyl]-2-cyanoacetamide Derivatives

- Structure : Contains a sulfamoylphenyl group instead of a chromene ring.

- Key Differences :

- Synthesis: Derived from coupling cyanoacetamide with diazonium salts or heterocyclization with thiols .

2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetamides

- Structure : Incorporates a 7-oxyacetamide linkage to a methyl-substituted coumarin.

- Key Differences: Substituent Position: 7-Oxy group enhances hydrogen-bonding interactions with biological targets. Biological Activity: Thiazolidinone derivatives (e.g., 3a–l) showed moderate antifungal activity (MIC = 32–128 µg/mL) .

- Synthesis : Achieved via refluxing hydrazides with mercaptoacetic acid in the presence of ZnCl₂ .

Non-Chromene Cyanoacetamide Analogues

2-Cyano-N-[(methylamino)carbonyl]acetamide

- Structure: Simplified cyanoacetamide with a methylaminocarbonyl group.

- Safety Profile: Limited toxicological data; preliminary studies indicate low acute toxicity (LD₅₀ > 2000 mg/kg in rats) .

Levosimendan Cyanoacetamide Hydrazone Impurity

Comparative Analysis of Key Properties

Hydrogen-Bonding and Crystal Packing

- Chromene-based derivatives exhibit distinct hydrogen-bonding patterns (e.g., N–H···O and C=O···H–N interactions), as analyzed via graph set theory . These interactions influence solubility and crystallinity.

Biological Activity

2-Cyano-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide (CAS No. 6272-35-1) is a compound of interest due to its diverse biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. Its structure features a coumarin moiety, which has been linked to various pharmacological effects, including anti-Alzheimer and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Biological Activity Overview

The biological activity of this compound has been extensively studied, revealing its potential in various therapeutic areas:

1. Acetylcholinesterase Inhibition

Research indicates that derivatives of this compound exhibit significant AChE inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's. One study reported that certain derivatives showed noncompetitive inhibition with an IC₅₀ value lower than that of standard drugs like tacrine and galantamine . Molecular docking studies revealed that the compound interacts with specific amino acids in the active site of AChE, suggesting a dual binding mechanism .

2. Antioxidant Activity

In vitro studies have demonstrated that these compounds possess moderate antilipid peroxidation activity, indicating potential antioxidant properties. This activity is essential for protecting cells from oxidative stress-related damage .

3. Cytotoxicity

The cytotoxic effects of this compound were evaluated against human embryonic kidney (HEK-293) cells. The results showed cytotoxicity comparable to standard treatments, suggesting that while the compound may inhibit cancer cell proliferation, it also poses risks to normal cells .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

Pharmacokinetic Profile

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis suggested that the coumarin derivatives derived from this compound exhibit favorable pharmacokinetic properties and low hepatotoxicity. This profile supports their potential development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-cyano-2-(2-oxo-3,4-dihydro-2H-chromen-4-yl)acetamide?

- Methodology : The compound’s synthesis can be adapted from analogous coumarin-acetamide derivatives. For example, acylation reactions involving chloroacetamide intermediates (e.g., 2-chloro-N-(aryl)acetamide derivatives) can be coupled with 3,4-dihydrocoumarin precursors. A stepwise approach involves:

Functionalization of the coumarin core at the 4-position via nucleophilic substitution.

Cyanide introduction via Knoevenagel condensation or cyanoacetylation .

Example Protocol :

- React 4-hydroxycoumarin with cyanoacetic acid in acetic anhydride under reflux.

- Purify via column chromatography (eluent: CH₂Cl₂/MeOH gradient) .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR : Use - and -NMR to confirm the coumarin backbone (δ 5.5–6.5 ppm for the chromene proton) and the cyanoacetamide moiety (δ 2.8–3.5 ppm for CH₂ groups). Compare with reference data for 2-oxo-morpholin-3-yl acetamide derivatives .

- Mass Spectrometry : ESI/APCI(+) modes detect molecular ion peaks (e.g., [M+H] at m/z 267) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally similar pyridine-acetamide hybrids .

Q. What solubility and stability parameters are critical for experimental design?

- Solubility : The compound is likely polar due to the cyano and amide groups. Test solubility in DMSO (>10 mg/mL) and aqueous buffers (pH 7.4) for biological assays.

- Stability : Store at room temperature in airtight containers, protected from light and moisture, based on analogous acetamide stability profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Case Study : If antiproliferative assays yield inconsistent IC values:

Validate assay conditions (e.g., cell line viability, DMSO concentration ≤0.1%).

Test metabolite stability via LC-MS to rule out degradation.

Perform SAR studies by modifying the coumarin’s 3,4-dihydro moiety or cyano group, as seen in related chromen-4-yl acetamides .

- Data Analysis : Use multivariate regression to correlate substituent electronegativity (e.g., cyano vs. acetyl groups) with activity .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

- Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilic sites (e.g., α-carbon of the cyanoacetamide).

- Molecular Dynamics : Simulate interactions with biological targets (e.g., kinases) using docking software (AutoDock Vina).

- ADMET Prediction : Use SwissADME to estimate permeability (LogP ~2.1) and cytochrome P450 inhibition .

Q. How can researchers address low yields in multi-step syntheses?

- Troubleshooting :

- Intermediate Characterization : Isolate and characterize each step (e.g., via TLC or HPLC) to identify bottlenecks.

- Catalyst Optimization : Replace traditional bases (e.g., NaCO) with DMAP or DBU to enhance acylation efficiency .

- Scale-Up Considerations : Use flow chemistry for cyanide introduction to improve reproducibility .

Cross-Disciplinary Applications

Q. What role does the 3,4-dihydrocoumarin core play in photophysical properties?

- Experimental Design :

- Measure UV-Vis absorption (λ ~300–350 nm) and fluorescence emission in solvents of varying polarity.

- Compare with non-dihydro coumarins to assess the impact of saturation on quantum yield .

Q. How can this compound be integrated into materials science research?

- Functionalization : Graft onto polymers via Michael addition (using the α,β-unsaturated ketone in the coumarin) to create stimuli-responsive materials.

- Characterization : Use DSC and TGA to evaluate thermal stability (decomposition temperature >200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.